molecular formula C11H14O3 B14301614 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol CAS No. 111915-32-3

4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol

Cat. No.: B14301614
CAS No.: 111915-32-3
M. Wt: 194.23 g/mol
InChI Key: RCCPJSFOUNHORO-UHFFFAOYSA-N
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Description

4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol is an organic compound characterized by the presence of a phenol group substituted with a 2-[(prop-2-en-1-yl)oxy]ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol typically involves the reaction of 4-hydroxyphenol with 2-(prop-2-en-1-yloxy)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol involves its interaction with biological targets through covalent modification. The compound can be appended to a ligand or pharmacophore through its PEGylated amine linker, allowing for UV light-induced covalent modification of a biological target. This modification can lead to downstream applications via the alkyne tag, enabling the study of molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol is unique due to its specific structural features, which allow for versatile chemical modifications and applications. Its ability to undergo various chemical reactions and its potential for covalent modification of biological targets make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

111915-32-3

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-(2-prop-2-enoxyethoxy)phenol

InChI

InChI=1S/C11H14O3/c1-2-7-13-8-9-14-11-5-3-10(12)4-6-11/h2-6,12H,1,7-9H2

InChI Key

RCCPJSFOUNHORO-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCOC1=CC=C(C=C1)O

Origin of Product

United States

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